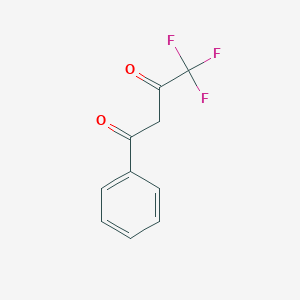

4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Description

The exact mass of the compound 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXLFFIFNVKFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049268 | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; mp = 38-40 deg C; [Alfa Aesar MSDS] | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

326-06-7 | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 326-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the experimental protocol, presents quantitative data, and illustrates the underlying reaction mechanism.

Introduction

This compound, also known as benzoyltrifluoroacetone, is a versatile β-diketone. The presence of the trifluoromethyl group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in the design of pharmaceuticals and other advanced materials. The Claisen condensation provides a direct and efficient route to this compound from readily available starting materials.

Reaction Scheme

The synthesis involves the base-mediated condensation of an ester, ethyl trifluoroacetate, with a ketone, acetophenone. The α-proton of the ketone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent loss of an alkoxide leaving group yields the desired β-diketone.

Overall Reaction:

Ph = Phenyl group, Et = Ethyl group

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, product, and a typical reaction protocol for the synthesis of this compound.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | -78 | 60-62 |

| This compound | C₁₀H₇F₃O₂ | 216.16 | 38-40[1] | 224[1] |

Table 2: Typical Reaction Conditions and Yield

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Ethoxide | Ethanol | Reflux | 2 | ~85-95 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.

Materials:

-

Acetophenone

-

Ethyl trifluoroacetate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetophenone (1.0 equivalent) dropwise with stirring.

-

Addition of Ethyl Trifluoroacetate: After the addition of acetophenone, add ethyl trifluoroacetate (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature with constant stirring for 2 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a mixture of ice and 1 M hydrochloric acid.

-

Isolation: The aqueous mixture is then transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound as a crystalline solid.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

Table 3: Spectroscopic Characterization Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H, Ar-H), 7.63 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 6.60 (s, 1H, -CH=C(OH)-), 6.55 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ 185.8, 182.5 (C=O), 134.4, 132.8, 129.0, 127.4 (Ar-C), 117.8 (q, J = 291 Hz, CF₃), 90.7 (-CH=C(OH)-), 45.9 (-CH₂-) |

| ¹⁹F NMR (CDCl₃) | δ -77.5 (s, CF₃) |

| IR (KBr, cm⁻¹) | 3400-2400 (br, O-H), 1605 (C=O, enol), 1590 (C=C), 1300-1100 (C-F) |

| Mass Spec. (EI) | m/z 216 (M⁺), 105 (PhCO⁺), 69 (CF₃⁺) |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the Claisen condensation mechanism for the synthesis of this compound and a typical experimental workflow.

References

Physical and chemical properties of Benzoyl-1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzoyl-1,1,1-trifluoroacetone, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. This document details its spectral characteristics, a common synthesis protocol, and its significant chemical behaviors, making it a valuable resource for professionals in chemical research and drug discovery.

Core Physical and Chemical Properties

Benzoyl-1,1,1-trifluoroacetone is a yellow, crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione[3] |

| Synonyms | Benzoyltrifluoroacetone, BTA, 1-Phenyl-4,4,4-trifluoro-1,3-butanedione[4][5] |

| CAS Number | 326-06-7[6] |

| Molecular Formula | C₁₀H₇F₃O₂[6] |

| Molecular Weight | 216.16 g/mol [3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F[3] |

| InChI Key | VVXLFFIFNVKFBD-UHFFFAOYSA-N[7] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 38-40 °C |

| Boiling Point | 224 °C |

| Density | 1.113 g/cm³[8] |

| Solubility in Water | Sparingly soluble (0.24 g/L at 25°C)[8] |

| Solubility in Ethanol | Soluble (25 mg/mL in 95% ethanol) |

| Flash Point | 99 °C (210.2 °F) - closed cup |

| Appearance | White to cream or pale yellow crystalline solid[2] |

Spectroscopic Data

The structural elucidation of Benzoyl-1,1,1-trifluoroacetone is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Data available, refer to spectral databases.[9] |

| ¹³C NMR | Data available, refer to spectral databases.[7] |

| Mass Spectrometry (EI) | Key fragments (m/z): 105 (benzoyl cation), 77 (phenyl cation), 51.[5][10] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations for ketones.[11][12] |

Experimental Protocols

Synthesis of Benzoyl-1,1,1-Trifluoroacetone via Claisen Condensation

A common method for the synthesis of β-diketones like Benzoyl-1,1,1-trifluoroacetone is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Materials:

-

Ethyl trifluoroacetate

-

Acetophenone

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of acetophenone in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium ethoxide is added to the flask, and the mixture is stirred.

-

Ethyl trifluoroacetate is added dropwise to the stirred suspension from the dropping funnel.

-

After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled to room temperature and quenched by pouring it into a mixture of ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure Benzoyl-1,1,1-trifluoroacetone.

References

- 1. Page loading... [wap.guidechem.com]

- 2. A17110.22 [thermofisher.com]

- 3. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum [chemicalbook.com]

- 10. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]

- 11. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) IR Spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Keto-enol Tautomerism in 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (also known as benzoyltrifluoroacetone). Tautomerism, the facile interconversion of structural isomers, is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, chemical properties, and biological activity. In the case of β-dicarbonyl compounds such as this compound, the equilibrium between the keto and enol forms is particularly sensitive to substituent effects and the surrounding chemical environment. This document details the underlying principles of this tautomeric relationship, provides in-depth experimental protocols for its investigation, and presents a consolidated summary of quantitative data. The content is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1] The keto tautomer is generally more stable and thus favored at equilibrium, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extensive π-system that delocalizes electron density and lowers the overall energy of the molecule.[1]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[1]

The position of the keto-enol equilibrium is influenced by several factors, including the nature of the substituents and the polarity of the solvent.[2][3] Electron-withdrawing groups, such as the trifluoromethyl group in this compound, tend to increase the acidity of the α-protons and favor the formation of the enol tautomer.[3][4]

Tautomerism in this compound

In this compound, the presence of the highly electronegative trifluoromethyl group and the phenyl ring significantly influences the tautomeric equilibrium. The equilibrium involves the diketo form and two possible enol forms, where the enol with the hydroxyl group adjacent to the phenyl ring is stabilized by extended conjugation.[5][6] In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms.[5]

The equilibrium can be visualized as follows:

Caption: Keto-enol equilibrium in this compound.

Experimental Protocols

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for quantitative analysis.[7][8]

NMR Spectroscopy for Equilibrium Constant Determination

Proton (¹H) NMR spectroscopy is a highly effective method for measuring the keto-enol equilibrium because the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[2][7]

Methodology:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher.[9]

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass all relevant proton signals (typically 0-15 ppm).

-

-

Spectral Analysis and Calculation of Equilibrium Constant (Keq):

-

Identify the characteristic signals for the keto and enol tautomers. The methylene protons (-CH₂-) of the keto form typically appear in the range of 3-4 ppm, while the vinyl proton (-CH=) of the enol form is found between 5-6 ppm.[8]

-

Integrate the area of the methylene proton signal for the keto form and the vinyl proton signal for the enol form.

-

The percentage of the enol form can be calculated using the following equation:

%Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100

-

The equilibrium constant (Keq) is the ratio of the enol to keto forms:

Keq = [%Enol] / [%Keto]

-

UV-Visible Spectroscopy

UV-Visible spectroscopy can also be employed to study the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima due to their distinct electronic structures.

Methodology:

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., cyclohexane, ethanol). Concentrations should be in the micromolar range to ensure adherence to the Beer-Lambert law.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The enol form, with its extended conjugation, will have a π → π* transition at a longer wavelength compared to the keto form.[5]

-

By analyzing the changes in the absorption spectra with varying solvent polarity or temperature, qualitative and sometimes quantitative information about the shift in the tautomeric equilibrium can be obtained.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing insights into the relative stabilities and structures of the tautomers.[10][11]

Methodology:

-

Structure Optimization:

-

Build the 3D structures of the keto and enol tautomers of this compound.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[10]

-

-

Energy Calculations:

-

Calculate the electronic energies of the optimized structures.

-

The relative stability of the tautomers can be determined from the difference in their calculated energies.

-

-

Solvent Effects:

Experimental Workflow and Influencing Factors

The process of determining and understanding the keto-enol equilibrium can be summarized in the following workflow:

Caption: A typical workflow for the analysis of keto-enol tautomerism.

The key factors that influence the position of this equilibrium are:

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Quantitative Data Summary

The following table summarizes quantitative data on the keto-enol tautomerism of this compound from various studies.

| Solvent | Temperature (°C) | Method | % Enol | Keq ([Enol]/[Keto]) | Reference |

| CDCl₃ | Not Specified | ¹H NMR | Predominantly Enol | - | [5] |

| DMSO-d₆ | Not Specified | ¹H NMR | Significant changes over time | - | [9] |

| Nonpolar media | Not Specified | NMR, IR, UV | Exists as a mixture of two cis-enol forms | - | [5] |

Note: Quantitative values for Keq are highly dependent on the specific experimental conditions and may vary between different studies. The data presented here is illustrative.

Conclusion

The keto-enol tautomerism of this compound is a finely balanced equilibrium that is significantly influenced by the electronic effects of its substituents and the surrounding solvent environment. The strong electron-withdrawing nature of the trifluoromethyl group heavily favors the enol tautomer, which is further stabilized by intramolecular hydrogen bonding and conjugation. A thorough understanding and quantification of this equilibrium, primarily through NMR spectroscopy complemented by other spectroscopic and computational methods, are crucial for predicting the reactivity and properties of this versatile β-dicarbonyl compound in various applications, including drug design and materials science. This guide provides the foundational knowledge and practical protocols for researchers to effectively investigate and utilize the unique chemical nature of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. mdpi.com [mdpi.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimo.it]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. This compound, a β-diketone, is of significant interest in medicinal chemistry and materials science. A key feature of its structure is the existence of a keto-enol tautomerism, which is readily observable and quantifiable by ¹H NMR spectroscopy. This guide will delve into the spectral features of both tautomers, present the quantitative data in a clear format, and provide a detailed experimental protocol for spectral acquisition.

Keto-Enol Tautomerism: A Fundamental Concept

In solution, this compound exists as an equilibrium between its diketo form and a more stable enol form. This equilibrium is a dynamic process, but the rate of interconversion is slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both tautomers in the ¹H NMR spectrum. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and concentration. The analysis of the ¹H NMR spectrum allows for the determination of the relative concentrations of each tautomer, providing insights into the thermodynamics of this equilibrium.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays a unique set of signals corresponding to the protons in both the keto and enol tautomers. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are summarized in the table below. The integration of the signals provides the ratio of the two tautomers in the sample.

| Tautomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Enol | Phenyl (ortho) | 7.95 | d | 7.8 | 2H |

| Phenyl (meta) | 7.51 | t | 7.5 | 2H | |

| Phenyl (para) | 7.62 | t | 7.4 | 1H | |

| Methine (=CH-) | 6.67 | s | - | 1H | |

| Enolic OH | ~14 (broad) | s | - | 1H | |

| Keto | Phenyl (ortho) | 8.02 | d | 7.8 | 2H |

| Phenyl (meta) | 7.51 | t | 7.5 | 2H | |

| Phenyl (para) | 7.65 | t | 7.4 | 1H | |

| Methylene (-CH₂-) | 4.78 | s | - | 2H |

Note: The chemical shift of the enolic hydroxyl proton is approximate and can vary depending on the solvent, concentration, and temperature. It often appears as a broad singlet. The phenyl protons of both tautomers overlap in the aromatic region of the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent can influence the keto-enol equilibrium.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay may be necessary for accurate integration of all signals)

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals corresponding to the keto and enol forms to determine their relative ratio.

-

Analyze the peak multiplicities and coupling constants.

Visualization of Molecular Structure and Tautomerism

The following diagrams illustrate the chemical structures of the keto and enol tautomers and the equilibrium between them.

Caption: Keto-enol tautomerism of this compound.

This diagram visually represents the dynamic equilibrium between the diketo and the intramolecularly hydrogen-bonded enol form of the molecule.

Caption: Experimental workflow for ¹H NMR analysis.

This flowchart outlines the key steps involved in obtaining and processing the ¹H NMR spectrum of the target compound, from sample preparation to final data analysis.

FT-IR spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

An In-depth Technical Guide to the FT-IR Spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a conceptual visualization to aid in the understanding and application of FT-IR spectroscopy for the characterization of this compound.

Introduction

This compound, also known as benzoyltrifluoroacetone, is a β-diketone that has garnered significant interest in various chemical and pharmaceutical applications. A key characteristic of β-diketones is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[1] This tautomerism, influenced by factors such as solvent polarity, profoundly affects the molecule's electronic and structural properties, which are readily probed by FT-IR spectroscopy. The presence of a phenyl ring and a trifluoromethyl group introduces distinct vibrational modes that are crucial for its identification and structural elucidation.

Data Presentation: FT-IR Spectral Data

The is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The exact positions of these bands can vary slightly depending on the sample preparation method and the physical state of the sample. The data presented in the table below is a summary of characteristic vibrational frequencies derived from typical spectra of this and structurally related β-diketones.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2850-3000 | Strong | Aliphatic C-H Stretch[2][3] |

| ~1715 | Strong | C=O Stretch (Keto form)[4] |

| 1640-1580 | Strong | C=O Stretch (Enol form, conjugated)[5] |

| 1600-1585 | Medium-Weak | C=C Stretch (in-ring, aromatic)[3] |

| 1500-1400 | Medium | C=C Stretch (in-ring, aromatic)[3] |

| 1318-1312 | Strong | Asymmetric CF₃ Stretch[6] |

| 1148-1130 | Strong | Symmetric CF₃ Stretch[6] |

| 1300-1080 | Medium | C-O Stretch[7] |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend[3] |

Interpretation of the Spectrum

The is complex due to the keto-enol tautomerism.

-

Keto Form : The diketo form is expected to show a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹.[4]

-

Enol Form : The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1] This results in a shift of the carbonyl absorption to a lower wavenumber, generally observed in the 1640-1580 cm⁻¹ range.[5] The relative intensities of the keto and enol carbonyl peaks can provide an indication of the predominant tautomer in the sample.[8]

-

Trifluoromethyl Group : The presence of the CF₃ group gives rise to strong absorption bands corresponding to symmetric and asymmetric stretching vibrations. The asymmetric CF₃ stretching vibrations are typically observed around 1315-1318 cm⁻¹, while the symmetric stretches appear near 1130-1148 cm⁻¹.[6]

-

Phenyl Group : The aromatic phenyl group is identified by the C-H stretching vibrations above 3000 cm⁻¹, in-ring C=C stretching vibrations around 1600-1400 cm⁻¹, and strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[3]

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed methodologies for obtaining the FT-IR spectrum of a solid sample like this compound.

Method 1: Thin Solid Film from Solution

This method is suitable when the compound is soluble in a volatile solvent.

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial or test tube.[9][10]

-

Deposition : Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[9]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting peaks in the spectrum are too weak, another drop of the solution can be added and the solvent allowed to evaporate.[9]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer. Run a background spectrum of the clean, empty sample compartment first to subtract any atmospheric interference.[2] Then, acquire the sample spectrum. Typical instrument settings are a resolution of 4 or 8 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with an accumulation of 45-100 scans.[2]

-

Cleaning : After analysis, clean the salt plate thoroughly with a dry organic solvent like reagent-grade acetone and return it to a desiccator.[11]

Method 2: Potassium Bromide (KBr) Pellet

This technique is used for obtaining high-quality spectra of solid samples.

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.[11]

-

Pellet Formation : Transfer the powder mixture to a pellet press and apply high pressure to form a thin, transparent or translucent disk.[11]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect the spectrum following the same procedure for background and sample scanning as described in the thin film method.

Method 3: Attenuated Total Reflectance (ATR)

ATR is a convenient method that requires minimal sample preparation.

-

Background Scan : With the ATR crystal clean, run a background spectrum.[2]

-

Sample Application : Place a small amount of the solid powder directly onto the surface of the ATR crystal, ensuring complete coverage.[2]

-

Data Acquisition : Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[2] Collect the FT-IR spectrum.

-

Cleaning : After the measurement, carefully remove the sample and clean the crystal surface with a suitable solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive wipe.[2]

Visualization of Keto-Enol Tautomerism

The following diagram, generated using the DOT language, illustrates the equilibrium between the keto and enol forms of this compound, a fundamental concept for interpreting its FT-IR spectrum.

Caption: Keto-enol tautomerism of the target molecule.

References

- 1. rsc.org [rsc.org]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. webassign.net [webassign.net]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. This compound, a β-diketone, is of significant interest due to its keto-enol tautomerism, which is highly sensitive to the solvent environment. Understanding its spectral properties is crucial for various applications, including its use in the synthesis of NNO ketoimines and as a ligand in lanthanide complexes.

Core Concepts: Keto-Enol Tautomerism and its Spectroscopic Signature

This compound exists as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is dynamic and highly dependent on the solvent's polarity.

-

Enol Form: Stabilized by a strong intramolecular hydrogen bond and an extended π-conjugated system. This form is more prevalent in apolar or polar aprotic solvents like cyclohexane.

-

Diketo Form: Destabilized by the dipole-dipole repulsion of the two carbonyl groups. Its proportion increases in polar protic solvents such as water and alcohols.

The distinct electronic structures of the keto and enol tautomers give rise to characteristic and separate absorption bands in the UV-Vis spectrum. Generally, the more conjugated enol form absorbs at a longer wavelength (λmax) compared to the diketo form. For similar β-diketones, the enol form typically exhibits an absorption maximum around 360 nm, while the keto form absorbs at approximately 280 nm.[1] The UV-Vis spectrum, therefore, serves as a direct probe of the tautomeric equilibrium and the microenvironment of the molecule.

Quantitative Spectral Data

The UV-Vis absorption characteristics of this compound are highly solvent-dependent. The following table summarizes the available spectral data.

| Solvent | Tautomer | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Cyclohexane | Enol | ~325 | Data not available |

| Ethanol | Enol | ~325 | Data not available |

| Water | Keto | ~280 | Data not available |

Note: The exact λmax and molar absorptivity values can vary slightly depending on experimental conditions such as concentration and temperature. The data presented is based on typical values observed for trifluoromethyl-β-diketones and related compounds.

Experimental Protocols for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound to study its keto-enol tautomerism.

1. Materials and Reagents:

-

This compound (purity ≥97%)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

3. Sample Preparation:

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of different concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M). This is to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

4. Data Acquisition:

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solution. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

-

Spectral Scan: Scan the sample from a starting wavelength of 800 nm down to 200 nm.

-

Data Recording: Record the absorbance values at each wavelength. Identify the wavelength of maximum absorbance (λmax) for each peak observed.

5. Data Analysis:

-

To determine the molar absorptivity (ε), use the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the UV-Vis analysis of this compound.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Logical Relationship: Keto-Enol Tautomerism

The following diagram illustrates the solvent-dependent equilibrium between the keto and enol forms of this compound.

Caption: Solvent influence on the keto-enol equilibrium.

References

In-Depth Technical Guide to 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and key applications for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), a versatile fluorinated β-diketone. This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and materials science.

Chemical Identity and Properties

4,4,4-Trifluoro-1-phenyl-1,3-butanedione, also widely known as Benzoyltrifluoroacetone (BTA), is a valuable building block in organic synthesis.[1][2] The presence of a trifluoromethyl group and a phenyl ring adjacent to the diketone moiety imparts unique reactivity and utility as a fine chemical intermediate.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 326-06-7[3][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₇F₃O₂[3][9][10][11][12][13] |

| Molecular Weight | 216.16 g/mol [3][6][9][10][11][12][13][14][15] |

| IUPAC Name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione[6][7] |

| Synonyms | Benzoyltrifluoroacetone, Benzoyl-1,1,1-trifluoroacetone, 1-Phenyl-4,4,4-trifluoro-1,3-butanedione, 3-Benzoyl-1,1,1-trifluoroacetone[1][3][6][9][11][14] |

| InChI Key | VVXLFFIFNVKFBD-UHFFFAOYSA-N[9][12][14] |

| SMILES | O=C(CC(C(F)(F)F)=O)C1=CC=CC=C1[3][9] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | White to off-white or yellow crystalline solid. May appear as a yellow liquid due to its low melting point. | [6][7][9] |

| Melting Point | 38-40 °C (lit.) | [4][6][9][14] |

| Boiling Point | 224 °C (lit.) | [4][9][14] |

| Density | 1.113 g/cm³ | [4][9] |

| Flash Point | 99 °C (210 °F) - closed cup | [4][9][14] |

| Water Solubility | Sparingly soluble (0.24 g/L at 25 °C) | [4][9] |

| Solubility | Soluble in 95% ethanol (25 mg/mL) | [4][9][14] |

| pKa | 6.35 (at 25 °C) | [9] |

Safety and Hazard Information

There are some discrepancies across safety data sheets regarding the hazard classification of this compound. While some sources classify it as an irritant, others state it does not meet GHS hazard criteria.[6][10] Users should handle this chemical with appropriate caution, adhering to the most conservative safety information available.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H302 | Harmful if swallowed | [6][9] |

| H315 | Causes skin irritation | [6][9] | |

| H319 | Causes serious eye irritation | [9] | |

| H335 | May cause respiratory irritation | [9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [9] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [9] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [9] |

Table 4: Risk and Safety Phrases (Legacy)

| Category | Code | Phrase | Reference(s) |

| Risk Statements | R36/37/38 | Irritating to eyes, respiratory system and skin | [4][7][9] |

| Safety Statements | S24/25 | Avoid contact with skin and eyes | [4][7][9] |

Synthesis and Reaction Mechanisms

The primary synthesis route for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is a Claisen condensation reaction. This involves the reaction between an ester and another carbonyl compound in the presence of a strong base.[9] Specifically, it is synthesized from the condensation of acetophenone with a trifluoroacetylating agent, such as ethyl trifluoroacetate, under basic conditions.[3][7]

Figure 1: General synthesis pathway via Claisen condensation.

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its strong metal chelating properties are fundamental to its use in analytical chemistry and metal extraction processes.[1][2]

Ligand for Lanthanide Complexes

4,4,4-Trifluoro-1-phenyl-1,3-butanedione is frequently used as a ligand (btfa) in the synthesis of luminescent and magnetic lanthanide (Ln) complexes.[3][4][5]

Experimental Protocol: General Synthesis of [Ln(btfa)₃(L)ₓ] Complexes

-

Materials: Lanthanide(III) salt (e.g., LnCl₃·nH₂O), 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (Hbtfa), a neutral co-ligand (L, e.g., 1,10-phenanthroline or 2,2'-bipyridine), a base (e.g., NaOH or an amine), and a suitable solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve the lanthanide(III) salt in the chosen alcohol solvent.

-

In a separate flask, dissolve three molar equivalents of Hbtfa and one to two molar equivalents of the neutral co-ligand (L) in the same solvent.

-

Add the Hbtfa/L solution to the lanthanide salt solution with stirring.

-

Slowly add three molar equivalents of a basic solution (e.g., aqueous NaOH) dropwise to the reaction mixture to deprotonate the β-diketone, facilitating coordination to the metal ion.

-

Stir the resulting mixture at room temperature for several hours. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with small portions of cold solvent to remove unreacted starting materials, and dry under vacuum. Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may vary depending on the specific lanthanide and co-ligand used.[3][5]

-

Intermediate in Schiff Base Synthesis

The diketone functionality allows for condensation reactions with primary amines to form Schiff bases, which are important ligands and biologically active molecules.[9][15]

Experimental Protocol: General Schiff Base Condensation

-

Materials: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, a primary amine (R-NH₂), an appropriate solvent (e.g., ethanol, methanol), and an optional acid catalyst (e.g., a few drops of glacial acetic acid).

-

Procedure:

-

Dissolve equimolar amounts of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and the primary amine in the solvent in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid if required.

-

Heat the mixture to reflux and maintain for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base product.

-

Collect the crystals by filtration, wash with a cold solvent, and recrystallize if necessary to achieve high purity.

-

Metal Chelation and Solvent Extraction

The ability of the deprotonated enol form of the diketone to form stable, often neutral, chelate complexes with metal ions is the basis for its use in solvent extraction for the separation and purification of metals, including lanthanides.[1][2]

Experimental Workflow: Liquid-Liquid Extraction of Metal Ions

The general principle involves distributing a metal ion between an aqueous phase and an immiscible organic phase containing the β-diketone extractant.

Figure 2: General workflow for metal ion extraction using BTA.

A typical procedure involves shaking equal volumes of the aqueous phase (containing the metal salt at a specific pH) and the organic phase for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[1] After separation, the concentration of the metal in each phase is determined to calculate the distribution ratio. The metal can then be recovered from the organic phase by back-extraction with a strong acid.[1]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploiting the Fluxionality of Lanthanide Complexes in the Design of Paramagnetic Fluorine Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 11. Solvent extraction of lanthanides and yttrium from aqueous solution with methylimidazole in an ionic liquid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 13. US4041125A - Process for separation of the lanthanides - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

An In-Depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

This technical guide provides a comprehensive overview of the solubility of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (CAS 326-06-7) in various common organic solvents. This information is crucial for researchers, scientists, and professionals in drug development and material science who utilize this versatile fluorinated β-diketone as a key building block in organic synthesis.

Introduction

This compound, also known as benzoyltrifluoroacetone, is a crystalline solid that serves as a pivotal intermediate in the synthesis of a range of compounds, most notably in the pharmaceutical industry for the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2][3][4][5][6] Its unique molecular structure, featuring a trifluoromethyl group, imparts enhanced reactivity and stability, making it a valuable precursor in the synthesis of complex molecules and fluorinated polymers.[7][8] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 326-06-7 |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 224 °C |

| Appearance | White to off-white crystalline solid |

Solubility Data

| Solvent | Solubility | Temperature (°C) |

| 95% Ethanol | 25 mg/mL[8] | Not Specified |

| Water | 0.24 g/L (Sparingly soluble)[6] | 25 |

| Methanol | Almost transparent solution (Qualitative)[9] | Not Specified |

| Acetone | Data not available | Not Specified |

| Dichloromethane | Data not available | Not Specified |

| Ethyl Acetate | Data not available | Not Specified |

| Tetrahydrofuran | Data not available | Not Specified |

| Acetonitrile | Data not available | Not Specified |

| Dimethylformamide | Data not available | Not Specified |

| Dimethyl Sulfoxide | Data not available | Not Specified |

| Toluene | Data not available | Not Specified |

| Hexane | Data not available | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[10][11]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Express the solubility in the desired units (e.g., g/L, mg/mL).

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.

Visualization of a Key Application Workflow

This compound is a critical starting material in the synthesis of various pharmaceuticals. One of the most prominent examples is its use in the production of Celecoxib, a selective COX-2 inhibitor. The following diagram illustrates the logical workflow of this synthetic process.

Caption: Workflow for the synthesis of Celecoxib from this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound, a compound of significant interest in the pharmaceutical and materials science sectors. While quantitative solubility data in a broad range of organic solvents remains an area for further experimental investigation, the provided data in ethanol and water, along with the detailed experimental protocol, offer a solid foundation for researchers. The visualized workflow of its application in the synthesis of Celecoxib highlights its practical importance in drug development. Further studies to expand the quantitative solubility database for this compound would be highly valuable to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 6. zenodo.org [zenodo.org]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 94790-37-1 | HBTU | Triazoles | Ambeed.com [ambeed.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

Molecular structure and conformation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Abstract

This compound, often abbreviated as H-BTA or TFPB, is a β-diketone of significant interest in coordination chemistry, materials science, and as a synthetic intermediate. Its unique molecular structure, governed by keto-enol tautomerism and influenced by the strongly electron-withdrawing trifluoromethyl group, dictates its chemical reactivity and utility. This guide provides a comprehensive overview of its structural properties, conformational analysis, and the experimental methodologies used for its characterization, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Introduction

This compound (C₁₀H₇F₃O₂) is a fluorinated analog of benzoylacetone.[1] The presence of the CF₃ group significantly enhances its acidity and influences its coordination behavior, making it a valuable ligand for forming stable metal complexes, particularly with lanthanide ions for applications in luminescent materials.[1] Understanding its fundamental molecular structure and conformational dynamics is crucial for designing new materials and synthetic pathways. The molecule exists as a dynamic equilibrium between its keto and enol tautomeric forms, with the enol form generally being predominant.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol [2][3] |

| CAS Number | 326-06-7[3][4] |

| Appearance | White to yellow crystalline solid[1][2][4] |

| Melting Point | 38-40 °C[2][4] |

| Boiling Point | 224 °C[4] |

| pKa | 6.35 (at 25 °C)[4] |

| Solubility | Sparingly soluble in water (0.24 g/L at 25°C)[1][4] |

Molecular Structure and Keto-Enol Tautomerism

The most critical structural feature of this compound is its existence as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and concentration.

-

Keto Form: The diketone form features two carbonyl groups (C=O) separated by a methylene group (-CH₂-).

-

Enol Form: The enol form is characterized by a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C), forming a vinyl alcohol moiety. This form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the remaining carbonyl group, creating a stable six-membered pseudo-aromatic ring.

The presence of the electron-withdrawing phenyl and trifluoromethyl groups increases the acidity of the methylene protons, favoring enolization. Spectroscopic studies confirm that in most common solvents, the enol form is overwhelmingly the predominant species.[5] The conjugation extending from the phenyl ring through the enone system further contributes to the stability of the enol tautomer.

Caption: Keto-enol tautomerism of the title compound.

Conformational Analysis

In solution, NMR studies are the primary tool for conformational analysis.[5] The observation of a single set of resonances for the enol form indicates rapid conformational averaging on the NMR timescale. The large chemical shift of the enolic proton (typically >13 ppm) is strong evidence for the robust intramolecular hydrogen bond that locks the molecule into a planar conformation.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and quantifying the tautomeric equilibrium.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | δ ≈ 6.5 ppm (s, 1H), δ ≈ 7.5-8.0 ppm (m, 5H) | Vinylic proton (-CH=) and phenyl protons of the enol form. A very downfield signal for the enolic OH is also characteristic. |

| ¹³C NMR | Signals for C=O, C=C, CF₃, and phenyl carbons. | Confirms the carbon skeleton and the presence of the enol form. |

| ¹⁹F NMR | Single resonance around -77 ppm. | Characteristic of the CF₃ group. |

| IR Spectroscopy | ~1600-1620 cm⁻¹ (strong), ~1575 cm⁻¹ (strong) | Attributed to C=O and C=C stretching vibrations of the conjugated enol form. The frequency is lower than a typical ketone due to conjugation and hydrogen bonding.[6] |

| UV-Vis | Broad absorption band ~320-360 nm. | Corresponds to π-π* transitions within the extended conjugated system of the enol tautomer.[7] |

Experimental Protocols

Synthesis via Claisen Condensation

A common method for synthesizing this compound is the Claisen condensation reaction.

-

Reaction Setup: A solution of acetophenone in a suitable aprotic solvent (e.g., diethyl ether, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is added portion-wise to the solution at 0 °C to form the enolate of acetophenone.

-

Condensation: Ethyl trifluoroacetate is added dropwise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.

Structural Characterization Workflow

The structural elucidation of this compound and its derivatives follows a logical progression of analytical techniques.

Caption: Workflow for synthesis and structural analysis.

Conclusion

The molecular structure of this compound is dominated by its stable enol tautomer, which features a planar, six-membered ring stabilized by a strong intramolecular hydrogen bond and an extended π-conjugation system. The electron-withdrawing nature of the trifluoromethyl group is a key driver for this stability. Its well-defined structure and predictable coordination behavior, elucidated through a combination of spectroscopic and diffraction techniques, underpin its widespread use in the development of advanced materials and as a versatile building block in organic synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]

- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of Lanthanide Complexes with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide complexes are renowned for their unique photophysical properties, including sharp, line-like emission spectra, long luminescence lifetimes, and large Stokes shifts.[1][2][3] These characteristics make them highly valuable in various fields, including bioimaging, sensing, and materials science for applications like Organic Light-Emitting Diodes (OLEDs).[2][3] However, the direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f transitions.[1] This limitation is overcome by employing organic ligands that act as "antennas," absorbing light and transferring the energy to the central lanthanide ion.[1][2][3]

Among the most effective antenna ligands are β-diketonates, such as 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (H-btfa).[3][4] Its structure allows for the formation of stable chelate complexes with lanthanide ions. The fluorinated groups in H-btfa can enhance the volatility and luminescence of the resulting complexes. This document provides detailed protocols for the synthesis of lanthanide-btfa complexes and their application, particularly in luminescence-based assays.

Synthesis of Lanthanide Complexes

The synthesis of lanthanide-btfa complexes typically involves the reaction of a lanthanide salt with H-btfa in a suitable solvent, often in the presence of a base to deprotonate the β-diketone. Ternary complexes, which often exhibit enhanced stability and luminescence, can be formed by the addition of a neutral ancillary ligand, such as 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy).[5]

General Synthetic Workflow

The overall process for synthesizing and characterizing these complexes is outlined below.

Caption: General workflow for the synthesis and characterization of lanthanide-btfa complexes.

Experimental Protocols

Protocol 1: Synthesis of Tris(btfa) Lanthanide(III) Dihydrate Complexes ([Ln(btfa)₃(H₂O)₂])

This protocol describes the synthesis of a simple hydrated lanthanide-btfa complex.

Materials:

-

Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

-

This compound (H-btfa)[6]

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 3 equivalents of H-btfa in ethanol.

-

In a separate flask, dissolve 1 equivalent of LnCl₃·6H₂O in a mixture of ethanol and water.

-

Slowly add 3 equivalents of aqueous NaOH solution to the H-btfa solution while stirring to form the sodium salt of the ligand.

-

Add the lanthanide chloride solution dropwise to the ligand solution with vigorous stirring.

-

A precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Collect the precipitate by vacuum filtration and wash it sequentially with cold deionized water and a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the resulting solid in a vacuum desiccator.

Protocol 2: Synthesis of Ternary Lanthanide(III) Complexes ([Ln(btfa)₃(phen)])

This protocol details the synthesis of a ternary complex with 1,10-phenanthroline as the ancillary ligand. These complexes often exhibit superior luminescent properties.[5]

Materials:

-

[Ln(btfa)₃(H₂O)₂] (prepared as in Protocol 1)

-

1,10-phenanthroline (phen)

-

Ethanol or a similar suitable solvent

Procedure:

-

Dissolve the synthesized [Ln(btfa)₃(H₂O)₂] complex in hot ethanol.

-

In a separate flask, dissolve 1 equivalent of 1,10-phenanthroline in ethanol.

-

Add the phenanthroline solution to the lanthanide complex solution.

-

Reflux the mixture for 2-3 hours.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

The "Antenna Effect" in Lanthanide Luminescence

The luminescence of these lanthanide complexes is governed by a mechanism known as the "antenna effect" or sensitized luminescence.[2][3]

Caption: The "Antenna Effect" mechanism for sensitized lanthanide luminescence.

Mechanism Steps:

-

The organic ligand (H-btfa) absorbs UV light, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁).

-

The excited ligand undergoes intersystem crossing (ISC) to a lower-energy triplet excited state (T₁).[3]

-

If the energy of the T₁ state is appropriately matched with the excited state of the lanthanide ion, efficient energy transfer (EnT) occurs from the ligand to the metal center.

-

The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic sharp emission lines.[1][3]

Applications in Bioimaging

The long luminescence lifetime of these complexes is particularly advantageous for time-gated luminescence (TGL) imaging. TGL helps to eliminate background fluorescence from biological samples, thereby significantly improving the signal-to-noise ratio.[7][8]

Caption: Workflow for time-gated luminescence (TGL) bioimaging using lanthanide probes.

Quantitative Data Summary

The photophysical properties of lanthanide complexes are highly dependent on the specific lanthanide ion and the coordination environment. The table below summarizes key data for some representative complexes.

| Lanthanide Ion | Ancillary Ligand | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Eu³⁺ | 1,10-phenanthroline | ~315-365 | 612-615 (⁵D₀→⁷F₂) | Up to 66% | ~0.52 ms | [7][9] |

| Tb³⁺ | 1,10-phenanthroline | ~315-365 | 545 (⁵D₄→⁷F₅) | - | - | [5] |

| Dy³⁺ | 1,10-phenanthroline | ~367 | 480 (⁴F₉/₂→⁶H₁₅/₂) 575 (⁴F₉/₂→⁶H₁₃/₂) | - | - | [3] |

| Sm³⁺ | 1,10-phenanthroline | ~367 | 565, 600, 645 | - | - | [3] |

| Yb³⁺ | 1,10-phenanthroline | ~367 | 977 (²F₅/₂→²F₇/₂) | ~0.1-0.2% (EQE) | - | [3] |

Note: Quantum yields and lifetimes can vary significantly based on the solvent, temperature, and specific molecular structure. The values presented are illustrative. EQE refers to the external quantum efficiency for an OLED device.

Conclusion

This compound is a versatile and effective ligand for sensitizing lanthanide luminescence. The resulting complexes have found applications in diverse areas, from advanced materials to biomedical diagnostics. The protocols and data provided herein offer a foundational guide for researchers looking to synthesize and utilize these promising compounds. Careful control of the reaction conditions and appropriate selection of ancillary ligands are crucial for fine-tuning the photophysical properties to suit specific applications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]

- 4. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Schiff Base Condensation with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Introduction

Schiff bases derived from β-dicarbonyl compounds are a critical class of ligands in coordination chemistry and serve as versatile intermediates in organic synthesis. The incorporation of a trifluoromethyl (-CF3) group, as seen in 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, can significantly enhance the biological and chemical properties of the resulting Schiff base. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethyl-containing Schiff bases highly valuable for the development of new therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.[2][3][4] This document provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation of this compound with primary amines.

General Reaction Scheme

The condensation reaction proceeds by nucleophilic addition of a primary amine to one of the carbonyl groups of the dione, followed by the elimination of a water molecule to form the stable β-keto-enamine tautomer of the Schiff base.

Caption: General reaction for Schiff base synthesis.

Detailed Experimental Protocol

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine. This procedure is adapted from standard literature methods for Schiff base condensation.[3][5][6][7]